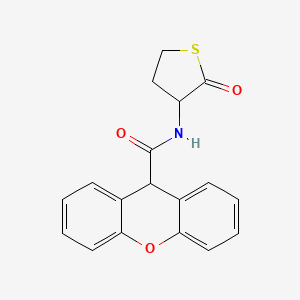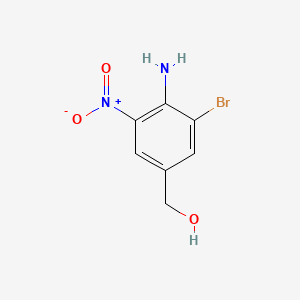
N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, and a thiolactone moiety, which adds to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-oxothiolan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The xanthene core can be reduced to form dihydroxanthene derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroxanthene derivatives.
Substitution: Various amide, ester, or thioester derivatives.
科学的研究の応用
N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its xanthene core.
Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring.
作用機序
The mechanism of action of N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function and activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The thiolactone moiety can undergo redox reactions, influencing cellular redox balance and signaling.
類似化合物との比較
Similar Compounds
- N-(2-oxothiolan-3-yl)acetamide
- N-(2-oxothiolan-3-yl)butanamide
- N-(2-oxothiolan-3-yl)thiophene-2-carboxamide
Uniqueness
N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties, making it highly valuable in bioimaging and analytical applications. Additionally, the presence of the thiolactone moiety enhances its reactivity, allowing for diverse chemical modifications and applications.
特性
分子式 |
C18H15NO3S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C18H15NO3S/c20-17(19-13-9-10-23-18(13)21)16-11-5-1-3-7-14(11)22-15-8-4-2-6-12(15)16/h1-8,13,16H,9-10H2,(H,19,20) |
InChIキー |
XYWLDOYJYDXVAY-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=O)C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)

![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)



![N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B12454456.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)

![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)
